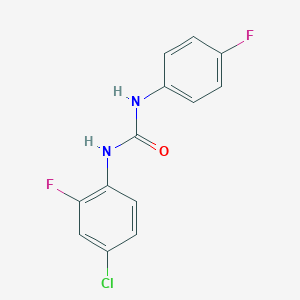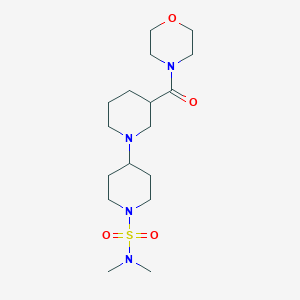
4-(cycloheptylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cycloheptylamino)cyclohexanol, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of cyclohexanol derivatives and has a unique structure that makes it interesting for research purposes.
科学的研究の応用
4-(cycloheptylamino)cyclohexanol has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 4-(cycloheptylamino)cyclohexanol has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological membranes.
作用機序
The exact mechanism of action of 4-(cycloheptylamino)cyclohexanol is not fully understood, but it is believed to act on multiple targets in the nervous system. It has been shown to modulate the activity of several neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic systems. 4-(cycloheptylamino)cyclohexanol has also been shown to interact with ion channels, such as the NMDA receptor, and to inhibit the activity of enzymes involved in the synthesis and degradation of neurotransmitters.
Biochemical and Physiological Effects
4-(cycloheptylamino)cyclohexanol has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce pain and inflammation in models of acute and chronic pain, to reduce anxiety and depression-like behaviors in models of anxiety and depression, and to improve cognitive function in models of cognitive impairment. 4-(cycloheptylamino)cyclohexanol has also been shown to have antioxidant and neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(cycloheptylamino)cyclohexanol in lab experiments is its unique structure, which allows it to interact with multiple targets in the nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for studying the structure and function of biological membranes. However, 4-(cycloheptylamino)cyclohexanol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-(cycloheptylamino)cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-(cycloheptylamino)cyclohexanol that could be used as therapeutic agents. Another area of interest is the use of 4-(cycloheptylamino)cyclohexanol as a tool for studying the structure and function of biological membranes, particularly in the context of drug delivery systems. Further studies are also needed to elucidate the exact mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 4-(cycloheptylamino)cyclohexanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a unique structure that allows it to interact with multiple targets in the nervous system, and it has been shown to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use as a therapeutic agent.
合成法
The synthesis of 4-(cycloheptylamino)cyclohexanol involves the reaction of cyclohexanone with cycloheptylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(cycloheptylamino)cyclohexanol as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-(cycloheptylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-13-9-7-12(8-10-13)14-11-5-3-1-2-4-6-11/h11-15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVHXSZPLWCRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cycloheptylamino)cyclohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)